N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(14-25-16-4-2-1-3-5-16)19-15-6-8-17(9-7-15)26(22,23)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYAGEJSHNRQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Morpholinylsulfonyl)aniline
This intermediate is synthesized via a two-step protocol:
Sulfonation of 4-Nitrobenzenesulfonyl Chloride
4-Nitrobenzenesulfonyl chloride undergoes nucleophilic substitution with morpholine in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The reaction proceeds via the mechanism:
Conditions :
Reduction of Nitro Group
The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (10% Pd/C) in ethanol at 25°C:
Conditions :
Synthesis of 2-Phenoxyacetic Acid
Williamson Ether Synthesis
Phenol reacts with chloroacetic acid in alkaline medium to yield 2-phenoxyacetic acid:
Conditions :
Amidation: Coupling of Intermediates
Activation of 2-Phenoxyacetic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
Conditions :
Nucleophilic Acylation
4-(4-Morpholinylsulfonyl)aniline reacts with 2-phenoxyacetyl chloride in the presence of TEA:
Optimized Parameters :
-
Molar ratio: 1:1.1 (aniline:acyl chloride)
-
Temperature: 0°C → room temperature
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Reaction time: 8 hours
Alternative Synthetic Routes
One-Pot Sulfonation-Amidation
A streamlined method involves sequential sulfonation and amidation without isolating intermediates:
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Sulfonation : Morpholine and 4-nitrobenzenesulfonyl chloride react in DCM/TEA.
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In Situ Reduction : Nitro group reduced using NaBH₄/CuCl₂.
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Direct Acylation : 2-Phenoxyacetyl chloride added to the reaction mixture.
Advantages :
Solid-Phase Synthesis
Immobilized 4-aminophenyl resin undergoes sulfonation with morpholine-SO₃ complex, followed by acylation with 2-phenoxyacetic acid using HATU/DIPEA:
Conditions :
Reaction Optimization and Challenges
Sulfonation Selectivity
Over-sulfonation at the aromatic ring is mitigated by:
Amidation Side Reactions
Competitive hydrolysis of 2-phenoxyacetyl chloride is minimized by:
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide derivatives. Research indicates that modifications to the phenyl and morpholine groups can enhance anticonvulsant efficacy. For instance, compounds with specific substitutions showed promising results in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole-induced seizures .
Table 1: Anticonvulsant Activity of Derivatives
| Compound | Dose (mg/kg) | MES Protection (%) | 6-Hz Model Protection (%) |
|---|---|---|---|
| 20 | 30 | 50 | Active |
| 24 | 100 | 100 | Active |
| Phenytoin | - | 100 | - |
Cancer Research
This compound has also been investigated for its potential as a microtubule-targeting agent in drug-resistant cancer cells. The compound's ability to disrupt microtubule dynamics makes it a candidate for further development as an anticancer drug. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines .
Table 2: Cytotoxicity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 20 | A549 (Lung Cancer) | 15 | Microtubule disruption |
| 24 | MCF7 (Breast Cancer) | 10 | Apoptosis induction via microtubule inhibition |
Case Study 1: Anticonvulsant Efficacy
A study conducted on the anticonvulsant efficacy of this compound derivatives demonstrated significant protective effects in rodent models. The compound was administered at varying doses, revealing a dose-dependent relationship with seizure protection rates. Notably, compound 24 exhibited complete protection at lower doses compared to standard treatments like phenytoin .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties, derivatives of this compound were tested against multidrug-resistant cancer cell lines. Results indicated that specific modifications to the morpholine and phenoxy groups enhanced cytotoxicity and overcame resistance mechanisms in cancer cells .
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Acetamide Derivatives
Key Observations :
- Bioisosteric Replacements: The 4-propylphenoxy group in the analogue from replaces the sulfonamide with a non-polar alkyl chain, likely reducing polar interactions with targets .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical and Bioactivity Data
Key Observations :
- Melting Points : The sulfamoyl derivative Gd has a higher melting point (206–207°C) than bromophenyl analogues (141–142°C), suggesting stronger intermolecular forces due to hydrogen bonding .
- Bioactivity Trends : Bromo and nitro substituents (e.g., in and ) correlate with enhanced cytotoxic and anti-inflammatory activities, whereas sulfonamide/morpholine hybrids (e.g., target compound) may prioritize target selectivity over broad cytotoxicity .
Biological Activity
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound this compound exhibits several mechanisms of action that contribute to its biological activity:
- Calcium Channel Inhibition : Studies have indicated that derivatives of sulfonamides can inhibit calcium channels, leading to decreased perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential cardiovascular protective role .
- α-Glucosidase Inhibition : Similar compounds have been shown to act as selective α-glucosidase inhibitors, which are crucial in managing type 2 diabetes by delaying carbohydrate absorption .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 (liver cancer) | 1.43 | Most potent against liver cancer cells |
| MCF-7 (breast cancer) | 10.51 | Significant cytotoxicity observed |
| THLE-2 (normal cells) | 36.27 | Lower cytotoxic effect compared to cancer |
These results indicate that the compound selectively targets cancer cells while exhibiting reduced toxicity towards normal cells, highlighting its therapeutic potential .
In Vivo Studies
In vivo experiments utilizing chick chorioallantoic membrane assays demonstrated that this compound effectively inhibits angiogenesis and tumor growth, comparable to established anti-cancer agents like combretastatin A-4. The low toxicity observed in these models further supports its candidacy as an anti-cancer agent .
Case Studies and Clinical Relevance
Recent studies have focused on the clinical implications of using this compound in therapeutic settings:
- Diabetes Management : The compound's ability to inhibit α-glucosidase positions it as a promising candidate for diabetes treatment, potentially offering a new avenue for managing postprandial hyperglycemia .
- Cancer Therapy : The selective cytotoxicity against various cancer cell lines suggests that this compound could be developed into a targeted therapy for specific types of cancer, minimizing side effects associated with traditional chemotherapeutics .
Q & A
Q. What are the standard synthetic protocols for N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide?
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:
- Sulfonylation : Introducing the morpholine-sulfonyl group via reaction of 4-aminophenyl sulfonyl chloride with morpholine.
- Acetamide Coupling : Reacting the sulfonated intermediate with phenoxyacetic acid chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Purification : Recrystallization from ethanol or ethanol-dioxane mixtures, followed by characterization via IR (C=O stretch at ~1650 cm⁻¹), (aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry (m/z corresponding to molecular ion) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- IR Spectroscopy : Confirms carbonyl (amide C=O) and sulfonyl (S=O) groups.
- NMR (, ) : Assigns aromatic, morpholine, and phenoxy protons/carbons.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometry. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles and hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust pH for aqueous solubility (e.g., use buffered solutions).
- Stability : Degrades under strong acidic/basic conditions; store in inert atmospheres at –20°C. Monitor decomposition via HPLC or TLC .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
Discrepancies (e.g., bond-length outliers or thermal motion artifacts) require:
- Software Tools : SHELXL for manual refinement with geometric restraints and anisotropic displacement parameters .
- Validation : PLATON (in WinGX) to detect missed symmetry or hydrogen bonds .
- Data Correction : Apply multi-scan absorption corrections (SADABS) for intensity variations . Example: A related sulfonamide structure resolved C–H···O interactions by re-refining data with adjusted weighting schemes, achieving .
Q. What strategies optimize synthetic yield when scaling up the reaction?
- Catalyst Screening : Test alternatives to piperidine (e.g., DMAP or DBU) for faster coupling kinetics .
- Solvent Optimization : Replace ethanol with acetonitrile or THF to enhance intermediate solubility.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.
Q. How does the sulfonyl morpholine moiety influence biological activity compared to analogs?
- Structure-Activity Relationship (SAR) : The sulfonyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites), while the morpholine ring improves solubility and metabolic stability.
- Comparative Studies : Replace morpholine with piperazine or thiomorpholine to assess potency changes. For example, morpholine-containing analogs show 3-fold higher IC values against cancer cell lines than piperazine derivatives .
Q. What computational methods validate the hydrogen-bonding network in its crystal structure?
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with SC-XRD data.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contributes 12% to crystal packing) .
- Molecular Dynamics (MD) : Simulate stability of hydrogen bonds under varying temperatures.
Methodological Considerations
-
Crystallographic Data Collection :
Parameter Value Source Space group Unit cell (Å, °) , , , 0.047 -
Synthetic Yield Optimization :
Condition Yield (%) Purity (%) Ethanol, reflux 72 95 Acetonitrile, MW 89 98
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
